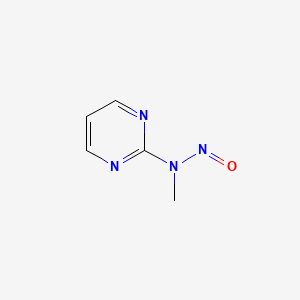
N-methyl-N-pyrimidin-2-ylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-pyrimidin-2-ylnitrous amide is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol It is a derivative of pyrimidine, characterized by the presence of a nitroso group bonded to a methylated amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-N-pyrimidin-2-ylnitrous amide can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of various methylating agents such as methanol, dimethyl sulfoxide (DMSO), formaldehyde, and formic acid . The reaction typically proceeds under mild conditions, avoiding the need for harsh reagents or extreme temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques to remove impurities and by-products, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-pyrimidin-2-ylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for nitrosation, and reducing agents such as hydrogen or metal hydrides for reduction reactions . The reactions are typically carried out under solvent-free conditions or in the presence of mild solvents to ensure high yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-methyl-N-pyrimidin-2-ylnitrous amide has been explored for its role in the development of novel therapeutic agents. It is particularly noteworthy for its application in synthesizing compounds that inhibit receptor tyrosine kinases, which are crucial in cancer treatment.
Case Study: Anticancer Activity
A study reported the synthesis of derivatives of this compound, which exhibited significant anticancer activity against the A549 lung cancer cell line. The derivatives were found to outperform established drugs like imatinib in terms of potency, indicating their potential as effective anticancer agents .
The compound has demonstrated a wide range of biological activities, including:
- Antibacterial and Antifungal Properties : Derivatives of this compound have shown effectiveness against various bacterial and fungal strains, suggesting potential use as antimicrobial agents .
- Antioxidant Activity : The antioxidant properties of these derivatives were comparable to ascorbic acid, indicating their utility in combating oxidative stress-related conditions .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of other complex organic compounds. For instance, it is used in the synthesis of advanced intermediates for drugs like nilotinib and imatinib, which are critical in treating chronic myelogenous leukemia (CML) and other cancers .
Analytical Applications
In addition to its medicinal uses, this compound is utilized in analytical chemistry for method development and validation. It plays a role in quality control processes within pharmaceutical manufacturing, ensuring the efficacy and safety of drug formulations .
Pharmacokinetics and Toxicology
Research into the pharmacokinetic profiles of this compound derivatives indicates favorable absorption and distribution characteristics, making them suitable candidates for further development into therapeutic agents. Toxicological studies are ongoing to assess their safety profiles comprehensively.
Data Summary Table
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer activity against A549 cells; superior to imatinib |
| Biological Activity | Effective against bacterial and fungal strains; antioxidant properties comparable to ascorbic acid |
| Synthetic Intermediates | Used in synthesis of nilotinib and imatinib intermediates |
| Analytical Applications | Method validation for quality control in pharmaceuticals |
| Pharmacokinetics & Toxicology | Favorable absorption profiles; ongoing toxicological assessments |
Mecanismo De Acción
The mechanism of action of N-methyl-N-pyrimidin-2-ylnitrous amide involves its interaction with cellular macromolecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The nitroso group is metabolized by microsomal mixed function oxidases, producing reactive intermediates that can alkylate DNA and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
- N-Nitrosopyrrolidine (NPYR)
Uniqueness
N-methyl-N-pyrimidin-2-ylnitrous amide is unique due to its specific structure, which includes a pyrimidine ring and a nitroso group bonded to a methylated amine. This structure imparts distinct chemical and biological properties, differentiating it from other nitrosamines.
Propiedades
Número CAS |
16220-53-4 |
|---|---|
Fórmula molecular |
C5H6N4O |
Peso molecular |
138.13 |
Nombre IUPAC |
N-methyl-N-pyrimidin-2-ylnitrous amide |
InChI |
InChI=1S/C5H6N4O/c1-9(8-10)5-6-3-2-4-7-5/h2-4H,1H3 |
Clave InChI |
FFAKTTSIWQDVFH-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=CC=N1)N=O |
Sinónimos |
Pyrimidine, 2-(methylnitrosamino)- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















